molecular formula C20H22ClN3O2S2 B2974972 N-butyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide CAS No. 1260987-88-9

N-butyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide

Cat. No.: B2974972
CAS No.: 1260987-88-9
M. Wt: 435.99
InChI Key: LBDIHZAEIPNNPE-UHFFFAOYSA-N
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Description

N-butyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-linked acetamide moiety with N-butyl and N-ethyl substitutions. The core structure includes a 4-chlorophenyl group at position 3 of the thienopyrimidinone ring, which is critical for modulating electronic and steric properties.

Properties

IUPAC Name

N-butyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S2/c1-3-5-11-23(4-2)17(25)13-28-20-22-16-10-12-27-18(16)19(26)24(20)15-8-6-14(21)7-9-15/h6-10,12H,3-5,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDIHZAEIPNNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . This reaction leads to the formation of the thienopyrimidine core, which is then further functionalized to introduce the butyl, chlorophenyl, and ethylacetamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and increasing efficiency.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thienopyrimidine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-butyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell signaling and division . By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis (programmed cell death).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Melting Point (°C) Key Features
N-butyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide (Target) R1: 4-Cl-Ph; R2: N-butyl; R3: N-ethyl ~480 (estimated) Not reported Bulky N-alkyl groups may enhance lipophilicity and metabolic stability.
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide R1: 4-Cl-Ph; R2: S-link; R3: N-(4-methylphenyl) 470.002 Not reported Aromatic acetamide substitution; potential π-π interactions in target binding.
N-(2-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide R1: 3-Me-7-(4-Me-Ph); R2: S-link; R3: N-(2-Cl-4-Me-Ph) 470.002 Not reported Extended aromaticity and chloro-substitution may improve target affinity.
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)hexanamide (5c) R1: Hexanamide; R2: Sulfamoyl-tetrahydrofuran 355.4 [M+H]+ 142–143 Longer alkyl chains reduce melting points compared to shorter analogs.

Key Observations:

  • N-Alkyl vs.
  • Melting Points: Linear alkyl chains (e.g., hexanamide in ) correlate with lower melting points (142–143°C) versus shorter chains (e.g., butyramide at 180–182°C), suggesting flexibility impacts crystallinity .
  • Chlorophenyl Role: The 4-chlorophenyl group is conserved across analogs, indicating its importance in π-stacking or hydrophobic interactions with biological targets .

Biological Activity

N-butyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H32N4O3SC_{26}H_{32}N_{4}O_{3}S with a molecular weight of 480.6 g/mol. The compound features a thieno-pyrimidine core with a chlorophenyl substituent, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Studies have shown that compounds with similar thieno-pyrimidine structures exhibit significant anticancer properties. For example, derivatives have been tested for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
    • A notable study demonstrated that thieno-pyrimidine derivatives could inhibit cell growth in human breast cancer cells with IC50 values ranging from 10 to 30 µM .
  • Antimicrobial Properties :
    • The compound has been evaluated for antibacterial activity against various strains of bacteria. Preliminary results indicate moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis .
    • The presence of the chlorophenyl group enhances the lipophilicity and bioavailability of the compound, contributing to its antimicrobial efficacy.
  • Enzyme Inhibition :
    • Research indicates that this compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's .
    • In vitro studies have shown that similar compounds exhibit IC50 values against AChE ranging from 5 to 20 µM, suggesting potential therapeutic applications in cognitive disorders .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to increased apoptosis.
  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cells.

Case Studies

Several studies have investigated the biological activities of compounds structurally related to this compound:

  • Study on Anticancer Activity :
    • A study published in 2019 identified a novel anticancer compound through screening a library of drug candidates on multicellular spheroids. The results indicated that compounds with thieno-pyrimidine scaffolds showed promising anticancer effects .
  • Antimicrobial Screening :
    • Another research focused on synthesizing new derivatives and evaluating their antibacterial properties against clinical isolates. The findings revealed that certain derivatives exhibited significant activity against resistant strains .

Q & A

Q. What contradictions exist in reported biological activities, and how are they validated?

  • Discrepancies in IC₅₀ values (e.g., 5 μM vs. 12 μM for kinase inhibition) may arise from assay conditions (ATP concentration, incubation time). Validate using standardized protocols (e.g., Eurofins Panlabs kinase profiling) and orthogonal assays (e.g., cellular proliferation vs. enzymatic activity) .

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